2,7-ジクロロキノキサリン

概要

説明

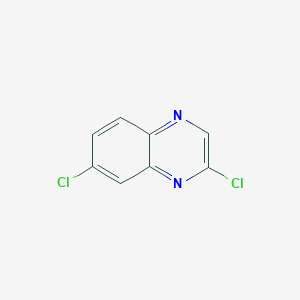

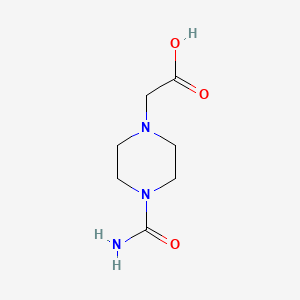

“2,7-Dichloroquinoxaline” is a chemical compound with the molecular formula C8H4Cl2N2 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents . Quinoxalines have demonstrated a wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For instance, new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .

Molecular Structure Analysis

The molecular structure of “2,7-Dichloroquinoxaline” consists of a fused benzene and pyrazine ring, with chlorine atoms at the 2nd and 7th positions . The average mass of the molecule is 199.037 Da .

科学的研究の応用

生物剤

キノキサリンは、2,7-ジクロロキノキサリンを含む、重要な生物剤です . キノキサリンは、抗真菌剤、抗菌剤、抗ウイルス剤、抗微生物剤など、いくつかの顕著な薬理効果を持っています .

治療用途

キノキサリン誘導体は、多様な治療用途を持ち、癌細胞、エイズ、植物ウイルス、統合失調症の治療に用いられる薬物の重要な成分となっています . これは、キノキサリンが医薬品化学において大きな将来性を持つことを証明しています .

感染症の治療

SARS-COVID 19による現在のパンデミック状況により、現在および近い将来に致死的な病原体(細菌、真菌、ウイルス)と闘うための薬物を合成することが不可欠となっています . キノキサリンは感染症の治療に不可欠な部分であるため、研究者によって多くの合成経路が開発されてきました .

物理化学的活性

キノキサリンは、重要な化学部分として台頭し、幅広い物理化学的活性を示すため、広範囲にわたる研究の対象となっています .

生物活性分子の設計と開発

過去数十年で、キノキサリン骨格を利用した、数多くの生物活性分子の設計と開発に関する出版物が数多く見られます .

染料、蛍光材料、およびエレクトロルミネッセンス材料

キノキサリン骨格は、染料、蛍光材料、およびエレクトロルミネッセンス材料の設計と開発に使用されてきました .

太陽電池用途の有機増感剤

キノキサリンは、太陽電池用途の有機増感剤の開発に使用されてきました .

高分子光電子材料

作用機序

Target of Action

2,7-Dichloroquinoxaline is a derivative of quinoxaline, a class of nitrogen-based heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . .

Mode of Action

Quinoxaline derivatives, in general, have been found to interact with various targets, receptors, or microorganisms

Biochemical Pathways

Quinoxaline derivatives have been found to have a wide range of physicochemical and biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been found to have a wide range of biological properties , suggesting that they may have various molecular and cellular effects.

Safety and Hazards

将来の方向性

Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, quinoxalines, being an essential moiety to treat infectious diseases, will continue to be a significant area of research in the future .

特性

IUPAC Name |

2,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASAKVGUCRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374226 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59489-31-5 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59489-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,7-Dichloroquinoxaline in antitumor research?

A: 2,7-Dichloroquinoxaline serves as a crucial building block in synthesizing quinoxaline derivatives with potential antitumor activity [, ]. Its structure allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships and the development of more potent and selective antitumor agents.

Q2: Can you elaborate on the synthesis of quinoxaline derivatives using 2,7-Dichloroquinoxaline, as highlighted in the research papers?

A: Both studies utilize 2,7-Dichloroquinoxaline as a key intermediate. In one study [], it's reacted with 2,4-pyridinediol to introduce a pyridine ring into the quinoxaline structure. The other study [] explores a broader approach, reacting 2,7-Dichloroquinoxaline with various phenolic compounds to generate a series of diverse quinoxaline derivatives. This strategy allows for the systematic evaluation of how different substituents affect the antitumor activity of the resulting compounds.

Q3: What analytical techniques were employed to characterize the synthesized quinoxaline derivatives?

A: Both research papers employed a combination of analytical techniques to confirm the structures of the synthesized compounds. These techniques included elemental analysis, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy [, ]. These methods provide complementary information about the elemental composition, proton environment, molecular weight, and functional groups present in the synthesized molecules, respectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)